Mcl-1 inhibitor 18
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Overview
Description
Mcl-1 inhibitor 18 is a small molecule inhibitor that targets the myeloid cell leukemia 1 (MCL-1) protein, which is a member of the B-cell lymphoma 2 (BCL-2) family. MCL-1 is an anti-apoptotic protein that plays a crucial role in cell survival by preventing apoptosis. Overexpression of MCL-1 is frequently observed in various cancers, making it an attractive target for cancer therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Mcl-1 inhibitor 18 involves multiple steps, including the formation of key intermediates and the final coupling reactions. One common approach is the use of DNA-encoded chemical library synthesis, which allows for the rapid generation of complex macrocyclic compounds . The synthetic route typically involves the following steps:
- Formation of the core scaffold through cyclization reactions.
- Introduction of functional groups via substitution reactions.
- Final coupling reactions to attach specific side chains.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route to produce large quantities of the compound. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Mcl-1 inhibitor 18 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxides.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the synthesis and modification of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halides, amines, and alcohols.
Major Products Formed
The major products formed from these reactions include various intermediates and the final this compound compound, which is characterized by its macrocyclic structure and specific functional groups .
Scientific Research Applications
Mcl-1 inhibitor 18 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study protein-protein interactions and the role of MCL-1 in apoptosis.
Biology: Investigated for its effects on cell survival, proliferation, and apoptosis in various cell lines.
Medicine: Explored as a potential therapeutic agent for the treatment of cancers that overexpress MCL-1.
Industry: Utilized in drug discovery and development programs to identify new cancer therapies.
Mechanism of Action
Mcl-1 inhibitor 18 exerts its effects by selectively binding to the MCL-1 protein, thereby freeing pro-apoptotic proteins such as BAX and BAK. This initiates the intrinsic apoptotic pathway, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and activation of the caspase cascade, ultimately resulting in cell apoptosis .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: A BCL-2 inhibitor used in the treatment of chronic lymphocytic leukemia.
Navitoclax: A BCL-2/BCL-xL inhibitor investigated for its potential in treating various cancers.
ABT-199: Another BCL-2 inhibitor with similar applications to venetoclax.
Uniqueness of Mcl-1 Inhibitor 18
This compound is unique in its high selectivity for the MCL-1 protein, which distinguishes it from other BCL-2 family inhibitors. This selectivity allows for targeted inhibition of MCL-1, reducing the risk of off-target effects and improving its therapeutic potential .
Properties
Molecular Formula |
C50H60ClN5O10 |
---|---|
Molecular Weight |
926.5 g/mol |
IUPAC Name |
(21S,24R,27S)-6-(4-chloro-3,5-dimethylphenoxy)-8-ethoxy-21-(2-methylpropyl)-12,19,22,25-tetraoxo-24-(pyridin-3-ylmethyl)-2,10-dioxa-13,20,23,26-tetrazatetracyclo[27.2.2.214,17.04,9]pentatriaconta-1(32),4(9),5,7,29(33),30-hexaene-27-carboxylic acid |
InChI |
InChI=1S/C50H60ClN5O10/c1-6-63-43-25-39(66-38-19-30(4)46(51)31(5)20-38)24-35-27-64-37-15-11-32(12-16-37)21-42(50(61)62)56-49(60)41(22-34-8-7-17-52-26-34)55-48(59)40(18-29(2)3)54-44(57)23-33-9-13-36(14-10-33)53-45(58)28-65-47(35)43/h7-8,11-12,15-17,19-20,24-26,29,33,36,40-42H,6,9-10,13-14,18,21-23,27-28H2,1-5H3,(H,53,58)(H,54,57)(H,55,59)(H,56,60)(H,61,62)/t33?,36?,40-,41+,42-/m0/s1 |
InChI Key |
XDDCODGTBKQLHJ-IMERTTOPSA-N |
Isomeric SMILES |
CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |
Canonical SMILES |
CCOC1=CC(=CC2=C1OCC(=O)NC3CCC(CC3)CC(=O)NC(C(=O)NC(C(=O)NC(CC4=CC=C(C=C4)OC2)C(=O)O)CC5=CN=CC=C5)CC(C)C)OC6=CC(=C(C(=C6)C)Cl)C |
Origin of Product |
United States |
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